Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate
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Overview
Description
Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate is an organic compound with the molecular formula C10H19O6P. It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate typically involves the reaction of ethyl 3-butenoate with diethyl phosphite under basic conditions. The reaction proceeds via a Michael addition mechanism, where the diethyl phosphite adds to the double bond of the ethyl 3-butenoate, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering phosphonate-based therapeutics.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction .
Comparison with Similar Compounds
Ethyl 3-ethoxy-2-butenoate: Similar structure but lacks the diethoxyphosphoryl group.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Contains a phosphonate group but with different substituents.
Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate: Another phosphonate ester with perfluoroalkyl substituents.
Uniqueness: Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate is unique due to its combination of a butenoate moiety with a diethoxyphosphoryl group.
Properties
CAS No. |
65043-09-6 |
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Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryloxybut-3-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h4-8H2,1-3H3 |
InChI Key |
WSDATBNOHLSSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
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